Home > Products > Screening Compounds P12617 > Phthalazin-5-ylmethanamine
Phthalazin-5-ylmethanamine -

Phthalazin-5-ylmethanamine

Catalog Number: EVT-15387794
CAS Number:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phthalazin-5-ylmethanamine is a chemical compound classified under the phthalazine derivatives, which are bicyclic N-heterocycles. This compound features a phthalazine core structure with a methanamine functional group at the fifth position. Phthalazin-5-ylmethanamine has gained attention due to its potential biological activities and applications in various scientific fields.

Source

Phthalazin-5-ylmethanamine can be derived from various synthetic routes involving phthalazine precursors. Its synthesis often utilizes starting materials such as substituted benzaldehydes and hydrazine derivatives, leading to the formation of the phthalazine ring system.

Classification

Phthalazin-5-ylmethanamine belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen atoms in their ring structures. It is categorized further as an amine due to the presence of an amine functional group.

Synthesis Analysis

Methods

The synthesis of phthalazin-5-ylmethanamine typically involves several steps, including lithiation, formylation, and cyclization reactions. One efficient method described in literature involves:

  1. Lithiation: Treating substituted 2-bromobenzaldehyde acetals with lithium diisopropylamide to generate a lithiated intermediate.
  2. Formylation: The lithiated compound is then formylated using an appropriate electrophile.
  3. Cyclization: The resulting aldehyde undergoes a condensation reaction with hydrazine to form the phthalazine ring.

Technical Details

Molecular Structure Analysis

Structure

Phthalazin-5-ylmethanamine has a molecular formula of C9H10N2C_9H_{10}N_2 and a molecular weight of approximately 162.19 g/mol. The compound's structure includes:

  • A bicyclic phthalazine core
  • An amine group (-NH2) attached at the fifth position

Data

The InChI key for phthalazin-5-ylmethanamine is RLOADLQMPBXQFG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is C1=CC2=CN=NC=C2C(=C1)C(C)N.

Chemical Reactions Analysis

Reactions

Phthalazin-5-ylmethanamine can participate in various chemical reactions, including:

  1. Oxidation: This compound can be oxidized to form phthalazin-5-ylmethanal using oxidizing agents like potassium permanganate.
  2. Reduction: It can be reduced to phthalazin-5-ylmethane using reducing agents such as lithium aluminum hydride.
  3. Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Technical Details

The choice of reagents and reaction conditions significantly influences the products formed from these reactions. For instance, oxidation typically yields aldehydes or ketones, while substitution reactions can lead to diverse derivatives based on the nucleophile used.

Mechanism of Action

Phthalazin-5-ylmethanamine exhibits biological activity through its interaction with various biological targets, including enzymes and receptors. The mechanism often involves:

  1. Binding: The amine group may facilitate binding to target proteins or enzymes through hydrogen bonding or ionic interactions.
  2. Inhibition or Activation: Depending on the target, phthalazin-5-ylmethanamine may act as an inhibitor or activator, influencing cellular pathways.

Data

Research indicates that compounds within the phthalazine class can exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial properties .

Physical and Chemical Properties Analysis

Physical Properties

Phthalazin-5-ylmethanamine is typically characterized by:

  • Appearance: It may appear as a crystalline solid or powder.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC9H10N2C_9H_{10}N_2
Molecular Weight162.19 g/mol
SolubilitySoluble in polar solvents like ethanol
StabilityRelatively stable under standard conditions

These properties are essential for understanding how phthalazin-5-ylmethanamine behaves in various environments and applications.

Applications

Phthalazin-5-ylmethanamine has several scientific uses, including:

  1. Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  2. Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  3. Research Tool: Used in biochemical research to study enzyme interactions and cellular processes.

The exploration of phthalazin derivatives continues to be an active area of research due to their diverse applications in medicinal chemistry and materials science .

Academic Significance and Historical Context of Phthalazine Derivatives in Medicinal Chemistry

Evolution of Phthalazine as a Privileged Scaffold in Drug Discovery

The phthalazine nucleus (benzopyridazine) emerged as a pharmacologically significant heterocycle following its first synthesis by Siegmund Gabriel in 1893 via condensation of α,α,α,α-tetrachloro-o-xylene [1]. Early investigations primarily explored its physicochemical properties, but the mid-20th century witnessed a paradigm shift toward its medicinal exploitation. This transition was fueled by recognition that fused diaza-heterocycles constitute privileged scaffolds in pharmaceuticals, with phthalazines offering distinct advantages:

  • Planar polyaromatic chromophore: Enables DNA intercalation and stacking interactions within enzymatic binding pockets, as demonstrated in benzo[g]phthalazine DNA-binding studies [2].
  • Multifunctionalization capacity: Positions 1, 4, and 5 allow strategic decoration to modulate pharmacokinetic and pharmacodynamic profiles.
  • Bioisosteric versatility: Serves as a quinazoline surrogate, circumventing patent landscapes while retaining biological activity [5] [7].

Table 1: Evolution of Key Phthalazine-Based Therapeutics

EraCompound/LeadTherapeutic Target/AreaSignificance
1980s-1990s1,4-bis(aminopropyl)piperazine-phthalazine hybridsDNA bisintercalationDemonstrated doxorubicin-comparable cytotoxicity against colon/breast/lung carcinomas [2]
Early 2000sVatalanib (PTK787)VEGFR-1/2 tyrosine kinase (IC₅₀ = 20 nM)Validated 1,4-disubstituted phthalazines as antiangiogenic agents; advanced to Phase III trials [1] [7]
2010sOlaparib, TalazoparibPARP enzymesFDA-approved PARP inhibitors exploiting phthalazinone core for DNA repair inhibition [1] [5]
2020sAMG 900Pan-Aurora kinaseOvercame AZD1152 resistance in HCT116 cells via W221L Aurora-B mutation targeting [7]

Critical breakthroughs arose from elucidating structure-activity relationships (SAR). The 1,4-disubstitution pattern proved optimal for kinase inhibition, as in Vatalanib, where the 4-chloroaniline and 1-phthalazine pharmacophore cooperatively inhibit VEGFR-2’s ATP-binding domain [1] [3]. Concurrently, derivatives like 1,4-bis(butylamino)benzo[g]phthalazine (IC₅₀ = 4 µM vs U-937 leukemia) highlighted the scaffold’s DNA intercalation potential, evidenced by unwinding angles comparable to ethidium bromide [2]. Modern synthetic methodologies underpin this evolution—microwave assistance, multicomponent reactions, and transition metal catalysis now enable efficient generation of diverse libraries for high-throughput screening [5].

Role of Phthalazin-5-ylmethanamine in Modern Targeted Therapy Development

Phthalazin-5-ylmethanamine derivatives exemplify rational scaffold optimization to enhance target engagement and selectivity. The 5-aminomethyl moiety introduces critical advantages:

  • Vector for linker attachment: Facilitates conjugation with hydrophobic/heterocyclic warheads targeting allosteric pockets.
  • Protonation site: Generates cationic species at physiological pH, promoting electrostatic interactions with kinase Asp/Glu residues [2] [7].
  • Synthetic handle: Enables construction of triazole-, urea-, or amide-based functional groups via condensation/coupling reactions.

In kinase inhibitor design, derivatives exploit the "three-feature" pharmacophore model:

  • Flat phthalazine core occupying the ATP-binding cleft
  • Hydrogen-bond donor/acceptor systems (e.g., urea/amide from the methanamine) engaging hinge residues
  • Terminal hydrophobic moiety extending into allosteric pockets [3] [7]

Table 2: Targeted Therapy Applications of Phthalazin-5-ylmethanamine-Derived Inhibitors

TargetDerivative DesignBiological OutcomeMechanistic Insight
VEGFR-2Hydrazone-linked 4-(4-chlorophenyl)phthalazinesIC₅₀ = 0.148 µM (compound 2g) vs HepG2/MCF-7; superior to sorafenib in enzymatic assays [7]Molecular docking confirmed H-bonding between phthalazine N3 and Cys919 hinge residue
PRMT5MTA-cooperative inhibitors (e.g., AMG193)Selective cytotoxicity in MTAP-deleted PDAC (26% of cases); Phase I clinical evaluation [4]Cooperative binding with accumulated methylthioadenosine expands therapeutic window
EGFR/VEGFR-2Anilino-allylidene hybrids (e.g., compound 24)Dual inhibition (IC₅₀ = 0.43 µM both targets); broad-spectrum cytotoxicity (IC₅₀ = 0.02–7.7 µM) [5]Phthalazine N2/N3 H-bonded to Met769 (EGFR) and Cys919 (VEGFR-2) per docking studies

Notably, these derivatives enable innovative targeting paradigms. For protein arginine methyltransferase 5 (PRMT5)—a target implicated in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC)—phthalazin-5-ylmethanamine serves as an anchor for developing MTA-cooperative inhibitors like AMG193 [4]. These compounds selectively bind PRMT5-MEP50 complexes in MTAP-deleted cancers (26% of PDACs), exploiting tumor-specific metabolic vulnerabilities. AMG193 exhibits a 60-fold potency enhancement in MTA’s presence, inducing selective cytotoxicity via disrupted splicing and G1-phase arrest [4]. Similarly, KRAS inhibitor combinations (e.g., with MRTX1133) demonstrate synergistic tumor regression in PDAC models by converging on RB protein activation [4].

Structural plasticity further permits tuning for type I/II/III kinase inhibition modes. Derivatives like compound 4a (IC₅₀ = 0.196 µM vs VEGFR-2) adopt type II binding, extending past the ATP site into the hydrophobic back pocket, while maintaining favorable ADMET profiles predictive of CNS-sparing effects [7]. This versatility positions phthalazin-5-ylmethanamine as a cornerstone for next-generation targeted agents addressing resistance mutations and undruggable oncoproteins.

Properties

Product Name

Phthalazin-5-ylmethanamine

IUPAC Name

phthalazin-5-ylmethanamine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4,10H2

InChI Key

ZJFAGCFFNVKUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.